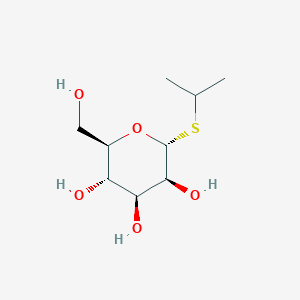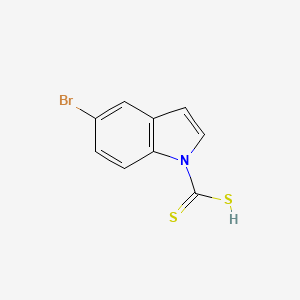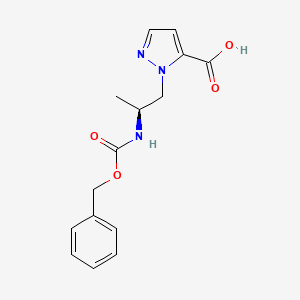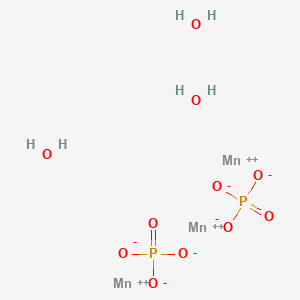
Reddingite (Mn3(PO4)2.3H2O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reddingite, with the chemical formula Mn3(PO4)2·3H2O , is a rare manganese phosphate mineral. It typically forms as a secondary mineral in phosphate-rich granite pegmatites and is often associated with other phosphate minerals such as triphylite, lithiophilite, and fairfieldite . Reddingite is named after its type locality in Redding, Connecticut, USA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reddingite can be synthesized in the laboratory by mixing manganese chloride (MnCl2) with sodium phosphate (Na3PO4) in an aqueous solution. The reaction typically occurs at room temperature, leading to the spontaneous precipitation of Mn3(PO4)2·3H2O . The reaction can be represented as follows: [ 3MnCl_2 + 2Na_3PO_4 + 3H_2O \rightarrow Mn_3(PO_4)_2 \cdot 3H_2O + 6NaCl ]
Industrial Production Methods
Industrial production methods for reddingite are not well-documented due to its rarity and limited commercial applications. the synthesis process in a controlled laboratory environment can be scaled up for industrial purposes if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Reddingite undergoes various chemical reactions, including:
Oxidation: Reddingite can be oxidized to form higher oxidation state manganese compounds.
Reduction: It can be reduced to lower oxidation state manganese compounds.
Substitution: Manganese ions in reddingite can be substituted with other metal ions such as iron (Fe) to form similar compounds like phosphoferrite.
Common Reagents and Conditions
Common reagents used in reactions involving reddingite include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The reactions typically occur under standard laboratory conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of reddingite can produce manganese dioxide (MnO2), while reduction can yield manganese(II) oxide (MnO).
Applications De Recherche Scientifique
Reddingite has several scientific research applications, including:
Mécanisme D'action
The mechanism by which reddingite exerts its effects varies depending on its application. In catalysis, the flexible ligation and less-ordered manganese geometry in reddingite facilitate the oxidation of manganese(II) to higher oxidation states, enhancing its catalytic performance . In biomedicine, reddingite nanoparticles activate antigen-presenting cells through the cGAS-STING pathway, boosting immune responses .
Comparaison Avec Des Composés Similaires
Reddingite is part of the phosphoferrite group of minerals, which includes similar compounds such as:
Phosphoferrite (Fe3(PO4)2·3H2O): Contains iron instead of manganese.
Correianevesite (Fe2+Mn2+(PO4)2·3H2O): A mixed iron-manganese phosphate mineral.
Reddingite is unique due to its specific manganese content and its formation in phosphate-rich granite pegmatites. Its distinct crystal structure and chemical properties make it valuable for specific scientific applications.
Propriétés
Numéro CAS |
1319-14-8 |
|---|---|
Formule moléculaire |
H6Mn3O11P2 |
Poids moléculaire |
408.80 g/mol |
Nom IUPAC |
manganese(2+);diphosphate;trihydrate |
InChI |
InChI=1S/3Mn.2H3O4P.3H2O/c;;;2*1-5(2,3)4;;;/h;;;2*(H3,1,2,3,4);3*1H2/q3*+2;;;;;/p-6 |
Clé InChI |
ZDYZMYQJLNVNHK-UHFFFAOYSA-H |
SMILES canonique |
O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
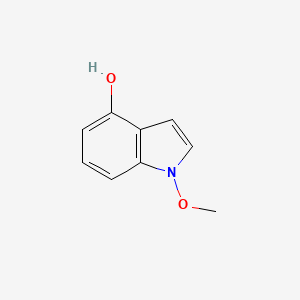
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)
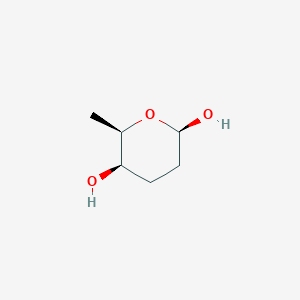
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)
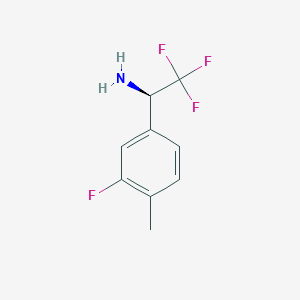
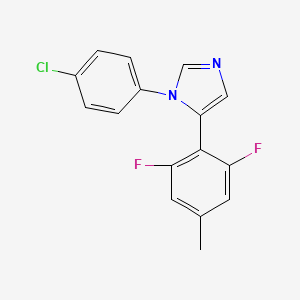


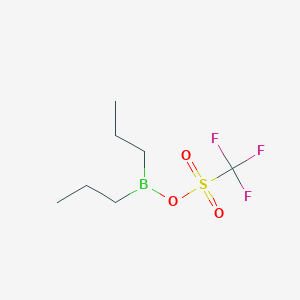
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
